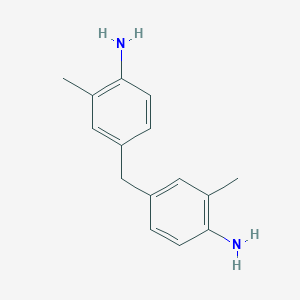

4,4'-Methylenebis(2-methylaniline)

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[(4-amino-3-methylphenyl)methyl]-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2/c1-10-7-12(3-5-14(10)16)9-13-4-6-15(17)11(2)8-13/h3-8H,9,16-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WECDUOXQLAIPQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CC2=CC(=C(C=C2)N)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5020867 | |

| Record name | 4,4'-Methylenebis(o-toluidine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24811231 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

838-88-0 | |

| Record name | 4,4′-Diamino-3,3′-dimethyldiphenylmethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=838-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Methylene bis(2-methylaniline) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000838880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ME-Mda | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37146 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4,4'-methylenebis[2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Methylenebis(o-toluidine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-methylenedi-o-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.508 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-DIAMINO-3,3'-DIMETHYLDIPHENYLMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OM5XWD3S2I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4,4'-Methylenebis(2-methylaniline) CAS number 838-88-0 properties

An In-Depth Technical Guide to 4,4'-Methylenebis(2-methylaniline) (CAS 838-88-0)

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4,4'-Methylenebis(2-methylaniline), CAS Number 838-88-0, a primary aromatic amine of significant industrial interest. This document delves into the compound's core chemical and physical properties, established synthesis protocols, key applications, and critical toxicological data. Designed for researchers, scientists, and professionals in drug development and material science, this guide synthesizes technical data with practical insights, ensuring a thorough understanding of the molecule's characteristics and handling requirements.

Introduction and Core Identification

4,4'-Methylenebis(2-methylaniline), also known by synonyms such as 4,4'-Diamino-3,3'-dimethyldiphenylmethane and 4,4'-Methylene-di(o-toluidine), is a diarylmethane compound.[1][2][3][4][5][6] Its structure, featuring two o-toluidine units linked by a methylene bridge, makes it a valuable intermediate in polymer chemistry. It belongs to the family of primary aromatic amines (PAAs), a class of compounds known for their reactivity and, in some cases, their toxicological profiles.[1][7] This guide aims to provide the foundational knowledge necessary for its safe and effective use in a research and development context.

dot graph { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=12];

// Define atom positions C1 [pos="0,1.5!", label=""]; C2 [pos="-1.2,0.75!", label=""]; C3 [pos="-1.2,-0.75!", label=""]; C4 [pos="0,-1.5!", label=""]; C5 [pos="1.2,-0.75!", label=""]; C6 [pos="1.2,0.75!", label=""]; C_Me1 [pos="-2.4,1.25!", label="CH₃"]; N1 [pos="2.4,1.25!", label="NH₂"]; CH2_bridge [pos="0,3!", label="CH₂"]; C7 [pos="-1.2,3.75!", label=""]; C8 [pos="-2.4,4.5!", label=""]; C9 [pos="-2.4,6!", label=""]; C10 [pos="-1.2,6.75!", label=""]; C11 [pos="0,6!", label=""]; C12 [pos="0,4.5!", label=""]; C_Me2 [pos="-3.6,4!", label="CH₃"]; N2 [pos="-3.6,6.5!", label="NH₂"];

// Draw first benzene ring and substituents C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""]; C2 -- C_Me1 [label=""]; C6 -- N1 [label=""];

// Draw second benzene ring and substituents C7 -- C8 [label=""]; C8 -- C9 [label=""]; C9 -- C10 [label=""]; C10 -- C11 [label=""]; C11 -- C12 [label=""]; C12 -- C7 [label=""]; C8 -- C_Me2 [label=""]; C9 -- N2 [label=""];

// Draw methylene bridge C1 -- CH2_bridge [label=""]; CH2_bridge -- C7 [label=""];

// Invisible nodes for double bonds (for positioning) node [shape=point, width=0, height=0]; db1 [pos="-0.6, -1.125!"]; db2 [pos="0.6, 1.125!"]; db3 [pos="1.2, 0!"]; db4 [pos="-1.8, 5.25!"]; db5 [pos="-0.6, 6.375!"]; db6 [pos="-0.6, 4.125!"];

// Draw double bonds C3 -- db1 [dir=none, style=bold]; db1 -- C4 [dir=none, style=bold]; C5 -- C4 [dir=none, style=bold]; C1 -- db2 [dir=none, style=bold]; db2 -- C6 [dir=none, style=bold]; C5 -- C6 [dir=none, style=bold];

C8 -- C9 [dir=none, style=bold]; C10 -- C11 [dir=none, style=bold]; C12 -- C7 [dir=none, style=bold]; } }

Caption: Chemical Structure of 4,4'-Methylenebis(2-methylaniline).

Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is paramount for its application in experimental design, ensuring predictable behavior under various conditions. The properties of 4,4'-Methylenebis(2-methylaniline) are summarized below.

| Property | Value | Source(s) |

| CAS Number | 838-88-0 | [2][3][8] |

| Molecular Formula | C₁₅H₁₈N₂ | [2][3][4] |

| Molecular Weight | 226.32 g/mol | [2][3][5][8] |

| Appearance | White to yellow solid/powder | [1][2][7] |

| Melting Point | 155-157 °C | [8] |

| Boiling Point | 230-235 °C at 5.3 hPa | [8] |

| Solubility | Insoluble in water (0.016 g/L at 23.7°C). Soluble in Chloroform and Methanol (Slightly). | [1][8] |

| Vapor Pressure | 1.8 hPa at 205.5 °C | [1] |

| LogP (Partition Coeff.) | 3.43 | [8] |

| EC Number | 212-658-8 | [3] |

| InChI Key | WECDUOXQLAIPQW-UHFFFAOYSA-N | [3][4] |

Synthesis and Manufacturing

The industrial synthesis of methylene-bis-anilines, including 4,4'-Methylenebis(2-methylaniline), is typically achieved through the acid-catalyzed condensation of an aniline derivative with formaldehyde.[9][10] This electrophilic aromatic substitution reaction is a well-established method for creating the methylene bridge between two aromatic rings.

Representative Synthesis Protocol

The following protocol is a representative procedure based on the known chemistry for synthesizing similar aromatic amines.[10][11][12] It is intended for illustrative purposes and must be adapted and optimized under controlled laboratory conditions by qualified personnel.

Step 1: Reaction Setup

-

In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, dissolve o-toluidine (2 moles) in an aqueous solution of hydrochloric acid. The use of an acid catalyst is critical for activating the formaldehyde and facilitating the electrophilic attack on the electron-rich aniline ring.

Step 2: Formaldehyde Addition

-

While stirring the acidic aniline solution, slowly add an aqueous solution of formaldehyde (approximately 1 mole). The reaction is exothermic; therefore, the addition rate should be controlled to maintain the reaction temperature within a safe and optimal range, typically below 90-100°C.

Step 3: Reaction and Curing

-

After the addition is complete, heat the mixture to reflux and maintain this temperature for several hours to ensure the reaction goes to completion. This "curing" step drives the formation of the final diamine product from intermediate species.

Step 4: Neutralization and Isolation

-

Cool the reaction mixture. Slowly add a base, such as an aqueous sodium hydroxide solution, to neutralize the hydrochloric acid and precipitate the free amine product. The pH should be carefully monitored to ensure complete neutralization.

Step 5: Purification

-

The precipitated solid product is collected by filtration and washed thoroughly with water to remove inorganic salts and other water-soluble impurities.

-

For higher purity, the crude product can be recrystallized from a suitable solvent, such as ethanol or toluene, or purified via column chromatography.

Caption: Generalized workflow for the synthesis of 4,4'-Methylenebis(2-methylaniline).

Industrial and Research Applications

4,4'-Methylenebis(2-methylaniline) serves as a critical building block and intermediate in several areas, primarily driven by its difunctional amine nature.

-

Polymer Synthesis : The compound is a monomer used in the preparation of high-performance polymers such as polyimides and epoxy resins.[1][7] Its rigid structure and two reactive amine groups allow it to act as a cross-linking or chain-extending agent, imparting enhanced thermal stability and mechanical strength to the final polymer.[13][14] The amine groups readily react with epoxides, dianhydrides, or isocyanates to form durable thermoset plastics.[9]

-

Curing Agent : In epoxy resin systems, it functions as a curing agent (or hardener). The primary amine groups open the epoxide rings, leading to a cross-linked, three-dimensional polymer network with high durability and chemical resistance.[13][14]

-

Analytical Standard : Due to its relevance as a potential migrant from food packaging materials and its presence in certain industrial environments, highly purified 4,4'-Methylenebis(2-methylaniline) is used as a reference standard for developing and validating analytical methods.[1][3][7] This is crucial for regulatory compliance and safety assessments.

Caption: Key application areas for 4,4'-Methylenebis(2-methylaniline).

Analytical Methodologies

The detection and quantification of 4,4'-Methylenebis(2-methylaniline) are essential for quality control, environmental monitoring, and toxicological studies. Given its classification as a primary aromatic amine, sensitive methods are required.

-

High-Performance Liquid Chromatography (HPLC) : HPLC, often coupled with UV detection, is a standard method for analyzing this compound.[15][16] Reversed-phase columns are typically used for separation.

-

Gas Chromatography (GC) : GC is also a suitable technique, though derivatization of the polar amine groups may be necessary to improve peak shape and prevent tailing.[15] GC coupled with mass spectrometry (GC-MS) provides high specificity and sensitivity for identification.[17]

-

Liquid Chromatography-Mass Spectrometry (LC-MS) : This is a highly sensitive and specific method used for trace-level detection, particularly in complex matrices like food packaging extracts or biological samples.[1][7][15]

Toxicology and Safety Profile

As a primary aromatic amine, 4,4'-Methylenebis(2-methylaniline) requires careful handling due to its potential health hazards.

Carcinogenicity

The International Agency for Research on Cancer (IARC) has classified 4,4'-Methylenebis(2-methylaniline) as Group 2B, possibly carcinogenic to humans .[5][18] This classification is based on sufficient evidence of carcinogenicity in animals.[18] Studies in rats and dogs showed that oral administration induced hepatocellular carcinomas.[18] While evidence in humans is inadequate, an epidemiological study of dyestuff workers exposed to precursors including this compound showed a significant excess of bladder cancer deaths.[18]

Hazard Identification

The compound is associated with the following GHS hazard classifications:

-

H350 / H351 : May cause cancer or is suspected of causing cancer.[5][8][19]

-

H411 / H410 : Toxic or very toxic to aquatic life with long-lasting effects.[5][8][19]

Safe Handling Protocol

Due to its toxicological profile, stringent safety measures are mandatory when handling this compound.

1. Engineering Controls:

-

Work must be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.[20]

-

Use non-sparking tools and prevent the buildup of electrostatic charge.[20]

2. Personal Protective Equipment (PPE):

-

Eye Protection : Wear chemical safety goggles or a face shield.[20]

-

Hand Protection : Use chemically resistant gloves (e.g., nitrile rubber), which must be inspected before use.[20]

-

Body Protection : Wear a lab coat or impervious clothing to prevent skin contact.[20]

-

Respiratory Protection : If dust is generated, a P3 (EN 143) respirator cartridge or equivalent is required.

3. First Aid Measures:

-

Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen.[20][21]

-

Skin Contact : Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[20][21]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[20]

-

Ingestion : Rinse mouth. Do not induce vomiting. Seek immediate medical attention.[20][21]

4. Disposal:

-

This material and its container must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[1] Avoid release to the environment.[1]

References

- 4,4'-Methylene Bis(2-Methylaniline) (IARC Summary & Evaluation, Supplement7, 1987). (1998-03-03). IPCS INCHEM.

- 4,4'-Methylenebis(2,6-diethylaniline). Chem-Impex.

- 4,4'-Methylenebis(2-methylaniline). Fluorochem.

- Chemical Safety Data Sheet MSDS / SDS - 4,4'-Methylenebis(2-ethyl-6-methylaniline). (2025-07-19). ChemicalBook.

- 838-88-0 | CAS D

- 3,3'-Dimethyl-4,4'-diaminodiphenylmethane CAS # 838-88-0. AccuStandard.

- 4,4'-Methylenebis(2-methylaniline). CymitQuimica.

- Exploring the Applications of 4,4'-Methylenebis(2-ethyl-6-methylaniline)

- 4,4'-Methylene-bis(2-methylaniline) analytical standard 838-88-0. Sigma-Aldrich.

- 4,4'-DIAMINO-3,3'-DIMETHYLDIPHENYLMETHANE | 838-88-0. (2025-12-31). ChemicalBook.

- ANALYTICAL METHODS.

- CAS 838-88-0: 4,4′-Diamino-3,3′-dimethyldiphenylmethane. CymitQuimica.

- 4,4'-Methylenebis(2-ethyl-6-methylaniline). (2023-08-15). Smolecule.

- Safety d

- 4,4'-Diamino-3,3'-dimethyldiphenylmethane. PubChem.

- 4,4'-Methylenebis(2-isopropyl-6-methylaniline) - analysis. Analytice.

- Material Safety Data Sheet - 4,4'-Methylene-Bis-(2,6-Diethylaniline), 99%. Cole-Parmer.

- Synthetic method of 4,4-methylene bis(3-chloro-2,6-diethyl) aniline.

- Toxicological Profile for 4,4'-Methylenebis(2-chloroaniline).

- 4,4'-Methylene-bis(2-methylaniline) analytical standard 838-88-0. Sigma-Aldrich.

- 4,4'-METHYLENEBIS(2-CHLOROANILINE) 1. Exposure Data.

- 4,4'-Methylenebis(2-isopropyl-6-methylaniline). PubChem.

- Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-. NIH.

- Applications of 4,4'-Methylenedianiline. (2019-11-22). ChemicalBook.

- Product information, 4,4'-Methylenebis[2-methylaniline]. P&S Chemicals.

- 4,4'-Methylenebis(N-methylaniline). PubChem.

- US3636117A - Process for making 4 4'-methylene bis(2-chloroaniline).

- Toxicological Profile for 4,4'-Methylenebis(2-chloroaniline) (MBOCA). (2017-10-06).

- US4289906A - Chemical process for preparing methylene bis-anilines.

Sources

- 1. 838-88-0 | CAS DataBase [m.chemicalbook.com]

- 2. 4,4'-Methylenebis(2-methylaniline) | CymitQuimica [cymitquimica.com]

- 3. 4,4 -Methylene-bis(2-methylaniline) analytical standard 838-88-0 [sigmaaldrich.com]

- 4. CAS 838-88-0: 4,4′-Diamino-3,3′-dimethyldiphenylmethane [cymitquimica.com]

- 5. 4,4'-Diamino-3,3'-dimethyldiphenylmethane | C15H18N2 | CID 13283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pschemicals.com [pschemicals.com]

- 7. 4,4'-DIAMINO-3,3'-DIMETHYLDIPHENYLMETHANE | 838-88-0 [chemicalbook.com]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. Applications of 4,4'-Methylenedianiline_Chemicalbook [chemicalbook.com]

- 10. US3636117A - Process for making 4 4'-methylene bis(2-chloroaniline) - Google Patents [patents.google.com]

- 11. Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(3-chloro-2,6-diethylaniline) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US4289906A - Chemical process for preparing methylene bis-anilines - Google Patents [patents.google.com]

- 13. chemimpex.com [chemimpex.com]

- 14. nbinno.com [nbinno.com]

- 15. atsdr.cdc.gov [atsdr.cdc.gov]

- 16. publications.iarc.who.int [publications.iarc.who.int]

- 17. 4,4'-Methylenebis(2-isopropyl-6-methylaniline) - analysis - Analytice [analytice.com]

- 18. 4,4'-Methylene Bis(2-Methylaniline) (IARC Summary & Evaluation, Supplement7, 1987) [inchem.org]

- 19. bg.cpachem.com [bg.cpachem.com]

- 20. chemicalbook.com [chemicalbook.com]

- 21. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-Depth Technical Guide to 4,4'-Methylenebis(2-methylaniline): Synonyms, Trade Names, and Core Applications

This technical guide provides a comprehensive overview of 4,4'-Methylenebis(2-methylaniline), a diamine of significant industrial importance. Intended for researchers, scientists, and professionals in drug development and polymer chemistry, this document delves into the compound's nomenclature, synthesis, applications, and analytical methodologies, while also addressing its toxicological profile. The information presented herein is grounded in authoritative sources to ensure scientific integrity and practical relevance.

Introduction: Understanding a Key Industrial Intermediate

4,4'-Methylenebis(2-methylaniline), a substituted aromatic diamine, serves as a crucial building block and curing agent in the synthesis of a variety of polymers. Its molecular structure, featuring two aniline rings linked by a methylene bridge and substituted with methyl groups, imparts specific reactivity and physical properties to the polymers it helps create. This guide will explore the multifaceted nature of this compound, beginning with its diverse nomenclature.

Nomenclature: A Comprehensive List of Synonyms and Identifiers

The compound is known by a multitude of names in scientific literature and commercial contexts. This can often lead to confusion, making a clear and consolidated list of its identifiers essential for accurate research and communication.

Table 1: Synonyms and Identifiers for 4,4'-Methylenebis(2-methylaniline)

| Identifier Type | Value |

| IUPAC Name | 4-[(4-amino-3-methylphenyl)methyl]-2-methylaniline |

| CAS Number | 838-88-0[1] |

| EC Number | 212-658-8[2] |

| Molecular Formula | C₁₅H₁₈N₂[1] |

| Molecular Weight | 226.32 g/mol [1] |

| Common Synonyms | 4,4'-Diamino-3,3'-dimethyldiphenylmethane[1][3] |

| 3,3'-Dimethyl-4,4'-diaminodiphenylmethane[2][4] | |

| 4,4'-Methylene-di(o-toluidine)[1][3] | |

| 4,4'-Methylenebis(o-toluidine)[2] | |

| Bis(4-amino-3-methylphenyl)methane[2] | |

| 2,2'-Dimethyl-4,4'-methylenedianiline[2] | |

| Trade Names & Other Identifiers | KAYABOND C 100[4] |

| MBOT[5] | |

| ME-Mda[5] | |

| NSC 37146[2] |

Synthesis of 4,4'-Methylenebis(2-methylaniline): A Step-by-Step Protocol

The primary industrial synthesis of 4,4'-Methylenebis(2-methylaniline) involves the acid-catalyzed condensation of ortho-toluidine with formaldehyde.[6] This electrophilic substitution reaction is a well-established method for producing methylene-bridged aromatic amines.

Underlying Chemistry

The reaction mechanism begins with the protonation of formaldehyde by the acid catalyst, typically hydrochloric acid, to form a highly reactive carbocation. This electrophile then attacks the electron-rich aromatic ring of o-toluidine, preferentially at the para position due to steric hindrance from the ortho-methyl group and the directing effect of the amino group. A second o-toluidine molecule then reacts with the resulting intermediate to form the final methylene-bridged product.

Experimental Protocol

The following is a generalized laboratory-scale protocol for the synthesis of 4,4'-Methylenebis(2-methylaniline):

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.

-

Reactant Charging: Charge the flask with o-toluidine and a stoichiometric amount of hydrochloric acid.

-

Formaldehyde Addition: Slowly add an aqueous solution of formaldehyde to the stirred mixture from the dropping funnel. The reaction is exothermic and the temperature should be carefully monitored and controlled.

-

Reaction and Rearrangement: After the addition is complete, heat the reaction mixture to facilitate the condensation and rearrangement to the final product.

-

Neutralization and Isolation: Cool the reaction mixture and neutralize it with a base, such as sodium hydroxide, to precipitate the free amine.

-

Purification: The crude product can be purified by filtration, washing with water to remove salts, and subsequent recrystallization from a suitable solvent like ethanol or by vacuum distillation.

Industrial Applications and Field-Proven Insights

4,4'-Methylenebis(2-methylaniline) and its derivatives are primarily used in the polymer industry. Their bifunctional nature allows them to act as chain extenders or curing agents, creating robust and durable materials.

Curing Agent for Epoxy Resins and Polyurethanes

As a diamine, it reacts with epoxy groups in a ring-opening addition polymerization, forming a cross-linked thermoset polymer. This process is fundamental to the curing of epoxy resins used in adhesives, coatings, and composite materials. Similarly, it serves as a curing agent for polyurethane prepolymers, reacting with isocyanate groups to form a polyurea linkage, which enhances the mechanical properties of the final elastomer.

Precursor for High-Performance Polymers

This diamine is a key monomer in the synthesis of high-performance polymers such as polyimides and polyamides. These materials are known for their exceptional thermal stability, chemical resistance, and mechanical strength, making them suitable for demanding applications in the aerospace, electronics, and automotive industries. For instance, polyimides derived from this diamine can be used in the fabrication of flexible printed circuit boards and high-temperature insulation.

Analytical Methodologies: Ensuring Quality and Purity

Accurate and reliable analytical methods are crucial for quality control during the synthesis and for monitoring exposure in industrial settings. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of 4,4'-Methylenebis(2-methylaniline).

HPLC Protocol for the Determination of 4,4'-Methylenebis(2-methylaniline)

This section outlines a general reverse-phase HPLC method for the quantification of 4,4'-Methylenebis(2-methylaniline).

-

Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

-

Column: A C18 reverse-phase column is commonly used for the separation.

-

Mobile Phase: A mixture of acetonitrile and water, often with a small amount of an acid like phosphoric or formic acid to improve peak shape, is a typical mobile phase.[3][7]

-

Sample Preparation: Samples are dissolved in a suitable solvent, such as the mobile phase, and filtered before injection.

-

Detection: The compound can be detected by UV absorbance at a specific wavelength.

-

Quantification: A calibration curve is generated using standards of known concentrations to quantify the amount of the analyte in the sample.

Toxicological Profile and Safety Considerations

It is imperative for researchers and industrial workers to be aware of the toxicological properties of 4,4'-Methylenebis(2-methylaniline). The International Agency for Research on Cancer (IARC) has classified it as "possibly carcinogenic to humans" (Group 2B).[1] This classification is based on sufficient evidence of carcinogenicity in animals.[1] Studies have shown that oral administration of this compound can induce hepatocellular carcinomas in rats and dogs.[1]

Given its toxicological profile, appropriate safety measures, including the use of personal protective equipment (PPE) and handling in well-ventilated areas, are essential to minimize exposure.

Conclusion

4,4'-Methylenebis(2-methylaniline) is a versatile and industrially significant chemical with a wide range of applications, primarily in polymer chemistry. A thorough understanding of its nomenclature, synthesis, and analytical methods is crucial for its effective and safe utilization. This guide has provided a comprehensive overview of these key aspects, grounded in scientific literature, to support the work of researchers and professionals in the field.

References

-

International Agency for Research on Cancer. (1987). 4,4'-METHYLENE BIS(2-METHYLANILINE) (Group 2B). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Supplement 7. Retrieved from [Link]

-

P&S Chemicals. (n.d.). 4,4'-Methylenebis[2-methylaniline]. Retrieved from [Link]

-

SIELC Technologies. (2018, February 16). Separation of 4,4'-Methylenebis(2-methylaniline) on Newcrom R1 HPLC column. Retrieved from [Link]

-

mzCloud. (n.d.). 4 4 Methylenebis 2 methylaniline. Retrieved from [Link]

-

PubChem. (n.d.). 4,4'-Diamino-3,3'-dimethyldiphenylmethane. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of ortho-Toluidine and 4,4'-Methylene bis(2-methylaniline) for Production of Fuchsin (New Fuchsin). Retrieved from [Link]

Sources

- 1. 4,4'-Methylene Bis(2-Methylaniline) (IARC Summary & Evaluation, Supplement7, 1987) [inchem.org]

- 2. johnson-fine.com [johnson-fine.com]

- 3. Separation of 4,4’-Methylenebis(2-chloroaniline) on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. nbinno.com [nbinno.com]

- 6. Figure C-3, [Synthesis of ortho-Toluidine and 4,4'-Methylene...]. - Report on Carcinogens Monograph on ortho-Toluidine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. 4,4’-Methylenebis(2-methylaniline) | SIELC Technologies [sielc.com]

An In-Depth Technical Guide to 4,4'-Methylenebis(2-methylaniline): Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of the physical and chemical properties of 4,4'-Methylenebis(2-methylaniline), a diamine of significant industrial importance. Intended for researchers, scientists, and professionals in drug development and polymer chemistry, this document synthesizes technical data with practical insights into its characterization, synthesis, and application, with a strong emphasis on scientific integrity and experimental validation.

Compound Identification and Core Physical Properties

4,4'-Methylenebis(2-methylaniline), also known as 3,3'-dimethyl-4,4'-diaminodiphenylmethane, is a primary aromatic amine. Its core structure consists of two aniline rings substituted with methyl groups, linked by a methylene bridge. This structure imparts a unique combination of rigidity and flexibility, making it a valuable component in polymer synthesis.

A summary of its key identifying information and physical properties is presented in Table 1 .

| Property | Value | Source(s) |

| IUPAC Name | 4-[(4-amino-3-methylphenyl)methyl]-2-methylaniline | [1][2] |

| Synonyms | 4,4'-Diamino-3,3'-dimethyldiphenylmethane, 4,4'-Methylene-di(o-toluidine) | [1][2] |

| CAS Number | 838-88-0 | [1] |

| Molecular Formula | C₁₅H₁₈N₂ | |

| Molecular Weight | 226.32 g/mol | [1] |

| Appearance | White to light tan or yellow solid | [1] |

| Melting Point | 155-157 °C | [1] |

| Boiling Point | 406.6 °C at 760 mmHg; 230-235 °C at 5.3 hPa | [1] |

| Solubility | 0.016 g/L in water at 23.7 °C | [1] |

| Density | 1.04 g/cm³ (relative density) | [1] |

Spectroscopic Characterization: Elucidating the Molecular Structure

Spectroscopic techniques are fundamental to confirming the identity and purity of 4,4'-Methylenebis(2-methylaniline). The expected spectral features are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, interpreted spectrum for 4,4'-Methylenebis(2-methylaniline) is not readily accessible, the expected chemical shifts for its protons (¹H NMR) and carbons (¹³C NMR) can be predicted based on its structure and data from analogous compounds.[2][3][4][5]

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, the methylene bridge protons, the amine protons, and the methyl protons. The aromatic protons will appear as a complex pattern in the downfield region (typically 6.5-7.5 ppm). The methylene bridge protons would likely appear as a singlet around 3.8-4.0 ppm. The amine protons will present as a broad singlet, and its chemical shift will be concentration and solvent dependent. The methyl protons will be a sharp singlet in the upfield region (around 2.0-2.3 ppm).

-

¹³C NMR: The spectrum will show characteristic signals for the aromatic carbons, the methylene carbon, and the methyl carbons. The aromatic carbons will resonate in the 110-150 ppm range, with carbons attached to the nitrogen appearing more downfield. The methylene bridge carbon is expected around 40 ppm, and the methyl carbons will be in the upfield region (around 17-20 ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands for 4,4'-Methylenebis(2-methylaniline) are:

-

N-H Stretching: A pair of bands in the region of 3300-3500 cm⁻¹, characteristic of a primary amine.

-

C-H Stretching (Aromatic): Signals typically appear above 3000 cm⁻¹.

-

C-H Stretching (Aliphatic): Signals for the methylene and methyl groups will be observed in the 2850-2960 cm⁻¹ region.

-

C=C Stretching (Aromatic): Multiple bands in the 1500-1600 cm⁻¹ region.

-

N-H Bending: A band around 1600-1650 cm⁻¹.

-

C-N Stretching: A signal in the 1250-1350 cm⁻¹ range.[6][7][8][9]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For 4,4'-Methylenebis(2-methylaniline), the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 226.[10] Key fragmentation pathways would likely involve cleavage of the methylene bridge.

Synthesis of 4,4'-Methylenebis(2-methylaniline): A Step-by-Step Protocol

The most common and industrially viable synthesis of 4,4'-Methylenebis(2-methylaniline) involves the acid-catalyzed condensation of o-toluidine with formaldehyde.[11][12][13] The following is a representative laboratory-scale protocol.

Synthesis Workflow Diagram

Caption: Synthesis workflow for 4,4'-Methylenebis(2-methylaniline).

Experimental Protocol

Materials:

-

o-Toluidine

-

Formaldehyde (37% aqueous solution)

-

Concentrated Hydrochloric Acid

-

Sodium Hydroxide solution (e.g., 30% w/v)

-

Toluene

-

Ethanol

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine o-toluidine and a stoichiometric amount of concentrated hydrochloric acid in water. Stir the mixture to form the o-toluidine hydrochloride salt.

-

Condensation: Slowly add a substoichiometric amount of formaldehyde solution to the stirred slurry at a controlled temperature (e.g., 40-50 °C). The molar ratio of o-toluidine to formaldehyde is crucial and should be approximately 2:0.95 to minimize side product formation.[11]

-

Rearrangement: After the addition of formaldehyde is complete, gradually heat the reaction mixture to around 95-100 °C and maintain this temperature for several hours to facilitate the rearrangement of the intermediate to the final product's hydrochloride salt.

-

Neutralization: Cool the reaction mixture slightly and then carefully neutralize it with a sodium hydroxide solution while maintaining a temperature of approximately 95 °C. This will liberate the free amine.

-

Workup: Allow the mixture to settle, which will result in the separation of an organic and an aqueous phase. Separate the organic phase.

-

Extraction and Washing: Extract the aqueous phase with toluene to recover any dissolved product. Combine the organic phases and wash them with hot water to remove any remaining salts.

-

Solvent Removal: Remove the toluene under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield the final product as a crystalline solid.

Chemical Reactivity and Mechanistic Insights

The chemical reactivity of 4,4'-Methylenebis(2-methylaniline) is primarily dictated by the two primary aromatic amine groups. These groups are nucleophilic and can undergo a variety of reactions.

Reactivity of the Amine Groups

-

Basicity: The amine groups are basic and will react with acids to form ammonium salts.

-

Alkylation and Acylation: The lone pairs on the nitrogen atoms make them effective nucleophiles, readily reacting with alkyl halides and acyl chlorides.

-

Electrophilic Aromatic Substitution: The -NH₂ group is a strong activating group, directing electrophilic substitution to the ortho and para positions. However, the high reactivity can lead to polysubstitution. To control this, the amine groups are often protected by acetylation.

Role as a Curing Agent

A major application of this compound is as a curing agent for epoxy and polyurethane resins.[14][15][16][17][18] The primary amine groups react with the epoxy groups of the resin in a ring-opening addition reaction, forming a cross-linked, three-dimensional network. This process transforms the liquid resin into a hard, durable solid. The reaction proceeds via a nucleophilic attack of the amine on the carbon atom of the epoxy ring.

Analytical Methodologies for Quantification and Quality Control

Accurate and reliable analytical methods are crucial for quality control during production and for monitoring exposure in occupational settings.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of 4,4'-Methylenebis(2-methylaniline). A common approach involves reversed-phase chromatography with UV detection.[19][20][21][22][23]

Illustrative HPLC Protocol:

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water is typically used. For example, starting with a lower concentration of acetonitrile and gradually increasing it.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 240 nm or 285 nm).

-

Sample Preparation: Samples are typically dissolved in the mobile phase or a compatible solvent, filtered, and then injected. For biological samples, a solid-phase extraction (SPE) cleanup step may be necessary.[22][24]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides both separation and identification capabilities, making it a powerful tool for the analysis of 4,4'-Methylenebis(2-methylaniline).[25][26][27]

Illustrative GC-MS Protocol:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Splitless injection is often preferred for trace analysis.

-

Temperature Program: A temperature gradient is used to ensure good separation. For instance, starting at a lower temperature (e.g., 100 °C), holding for a few minutes, and then ramping up to a higher temperature (e.g., 280 °C).

-

MS Detection: The mass spectrometer can be operated in full scan mode for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

-

Derivatization: Due to the polarity of the amine groups, derivatization (e.g., with trifluoroacetic anhydride) may be necessary to improve chromatographic peak shape and thermal stability.[24]

Safety, Toxicology, and Environmental Fate

Hazard Profile and Safety Precautions

4,4'-Methylenebis(2-methylaniline) is classified as a hazardous substance. It is harmful if swallowed and may cause an allergic skin reaction. Crucially, it is suspected of causing cancer.[23][28][29][30][31][32][33] Therefore, strict safety precautions must be observed when handling this compound, including the use of appropriate personal protective equipment (gloves, safety glasses, and respiratory protection) and working in a well-ventilated area.

Metabolic Activation and Genotoxicity

The carcinogenicity of many aromatic amines, including likely 4,4'-Methylenebis(2-methylaniline), is linked to their metabolic activation in the body.[28][30][32][33] This process typically involves N-hydroxylation by cytochrome P450 enzymes to form a reactive N-hydroxy metabolite. This intermediate can then be further activated, for example, by acetylation, to form a highly reactive species that can bind to DNA, forming DNA adducts. These adducts can lead to mutations and, ultimately, cancer.[28]

Caption: Proposed metabolic activation pathway of 4,4'-Methylenebis(2-methylaniline).

Environmental Fate

Information on the environmental degradation of 4,4'-Methylenebis(2-methylaniline) suggests that it is not readily biodegradable.[34] In the atmosphere, it is expected to exist in both vapor and particulate phases and can be degraded by photochemically produced hydroxyl radicals.[35] Due to its low water solubility and potential to adsorb to soil and sediment, it is not expected to be highly mobile in the environment.[34][35]

References

-

Characterization of 4,4'-methylenebis(2-chloroaniline)-DNA adducts formed in vivo and in vitro. CDC Stacks. [Link]

-

Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Agilent. [Link]

-

Stages of analytes extraction and analysis by HPLC-UV. ResearchGate. [Link]

- Process for making 4 4'-methylene bis(2-chloroaniline).

-

4,4'-Methylenebis(2-methylaniline). Crysdot LLC. [Link]

-

4,4'-Methylenebis(N-methylaniline) | C15H18N2 | CID 15735. PubChem. [Link]

-

Toxicological Profile for 4,4'-Methylenebis(2-chloroaniline). Agency for Toxic Substances and Disease Registry. [Link]

-

Mutagenicity and effect on gap-junctional intercellular communication of 4,4'-methylenebis(2-chloroaniline) and its oxidized metabolites. PubMed. [Link]

-

Toxicological Profile for 4,4'-Methylenebis(2-chloroaniline). Agency for Toxic Substances and Disease Registry. [Link]

-

Toxicological Profile for 4,4'-Methylenebis(2-chloroaniline). Agency for Toxic Substances and Disease Registry. [Link]

-

Genotoxicity and Effects on Rat Liver Drug-Metabolizing Enzymes by Possible Substitutes for 4,4'-methylene bis(2-chloroaniline). PubMed. [Link]

-

Monitoring exposure to 4,4'-methylene-bis(2-chloroaniline) through the gas chromatography-mass spectrometry measurement of adducts to hemoglobin. PMC. [Link]

-

Sample Extraction & Purification before HPLC-UV Analysis. iGEM. [Link]

-

Direct Interface GC/MS Method. EPA. [Link]

-

4,4'-Methylene-bis-(n-methylaniline). NIST WebBook. [Link]

-

Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4. NIH. [Link]

-

The Environmental Behavior of Methylene-4,4'-dianiline. PubMed. [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. [Link]

- Gas chromatography-mass spectrometry detection method for methylaniline compound.

-

4,4'-Diamino-3,3'-dimethyldiphenylmethane | C15H18N2 | CID 13283. PubChem. [Link]

-

Analytical Methods for Determining 4,4′-Methylenedianiline in Biological Samples. NCBI. [Link]

-

4,4'-Methylenebis(2-isopropyl-6-methylaniline). PubChem. [Link]

-

Review of the genotoxicity and carcinogenicity of 4,4'-methylene-dianiline and 4,4'-methylene-bis-2-chloroaniline. PubMed. [Link]

-

n-methylformanilide. Organic Syntheses Procedure. [Link]

-

How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. [Link]

-

FTIR Spectroscopic Analysis of Various Pharmatheutically Important Organic Dyes. wwjmrd. [Link]

-

Analytical Methods for Determining 4,4′-Methylenedianiline in Biological Samples. NCBI. [Link]

-

Sample Pretreatment for HPLC. Nacalai Tesque. [Link]

-

FTIR spectra for 4,4′-methylene bis (2,6-diethyl)... ResearchGate. [Link]

-

Curing kinetics of 4,4'-Methylenebis epoxy and m-Xylylenediamine. Semantic Scholar. [Link]

-

FE 315 Instrumental Analysis HPLC. [Link]

- Chemical process for preparing methylene bis-anilines.

-

FTIR spectra of N-methylaniline-blocked poly 4,4 0 -methylenebis(phenyl... ResearchGate. [Link]

- Preparation method of 4,4'-methylene-bis-(3-chloro-2,6-diethylaniline).

-

4 4 Methylenebis 2 methylaniline. mzCloud. [Link]

-

Fourier transform infrared and FT-Raman spectra, assignment, ab initio, DFT and normal co-ordinate analysis of 2-chloro-4-methylaniline and 2-chloro-6-methylaniline. Merck Millipore. [Link]

-

Curing behavior of epoxy resins with a series of novel curing agents containing 4,4′-biphenyl and varying methylene units. ResearchGate. [Link]

-

FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations. PubMed. [Link]

-

Optimizing Anticorrosion Coating Performance: Synthesis of Polyurethane/Epoxy Hybrids. [Link]

-

Curing of epoxy resins with amines. ResearchGate. [Link]

-

Optimization of the Curing and Post-Curing Conditions for the Manufacturing of Partially Bio-Based Epoxy Resins with Improved Toughness. MDPI. [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 4,4'-Diamino-3,3'-dimethyldiphenylmethane | C15H18N2 | CID 13283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. 4,4'-Methylenebis(N,N-dimethylaniline)(101-61-1) 13C NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. wwjmrd.com [wwjmrd.com]

- 7. researchgate.net [researchgate.net]

- 8. merckmillipore.com [merckmillipore.com]

- 9. FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mzCloud – 4 4 Methylenebis 2 methylaniline [mzcloud.org]

- 11. US3636117A - Process for making 4 4'-methylene bis(2-chloroaniline) - Google Patents [patents.google.com]

- 12. Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(3-chloro-2,6-diethylaniline) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CN105693526A - Preparation method of 4,4'-methylene-bis-(3-chloro-2,6-diethylaniline) - Google Patents [patents.google.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. agilent.com [agilent.com]

- 20. researchgate.net [researchgate.net]

- 21. static.igem.wiki [static.igem.wiki]

- 22. nacalai.com [nacalai.com]

- 23. akbis.gaziantep.edu.tr [akbis.gaziantep.edu.tr]

- 24. Table 6-1, Analytical Methods for Determining 4,4′-Methylenedianiline in Biological Samples - Toxicological Profile for Methylenedianiline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. Monitoring exposure to 4,4'-methylene-bis(2-chloroaniline) through the gas chromatography-mass spectrometry measurement of adducts to hemoglobin - PMC [pmc.ncbi.nlm.nih.gov]

- 26. epa.gov [epa.gov]

- 27. CN102692475B - Gas chromatography-mass spectrometry detection method for methylaniline compound - Google Patents [patents.google.com]

- 28. stacks.cdc.gov [stacks.cdc.gov]

- 29. atsdr.cdc.gov [atsdr.cdc.gov]

- 30. Mutagenicity and effect on gap-junctional intercellular communication of 4,4'-methylenebis(2-chloroaniline) and its oxidized metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. atsdr.cdc.gov [atsdr.cdc.gov]

- 32. Genotoxicity and effects on rat liver drug-metabolizing enzymes by possible substitutes for 4,4'-methylene bis(2-chloroaniline) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Review of the genotoxicity and carcinogenicity of 4,4'-methylene-dianiline and 4,4'-methylene-bis-2-chloroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. The Environmental Behavior of Methylene-4,4'-dianiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. 4,4'-Methylenebis(N-methylaniline) | C15H18N2 | CID 15735 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Solvent Landscape: A Technical Guide to the Solubility of 4,4'-Methylenebis(2-methylaniline)

Abstract

Introduction: The Significance of 4,4'-Methylenebis(2-methylaniline)

4,4'-Methylenebis(2-methylaniline), also known as 3,3'-dimethyl-4,4'-diaminodiphenylmethane, is a primary aromatic diamine. Its rigid structure, conferred by the two phenyl rings linked by a methylene bridge, and the reactive amine functionalities make it a valuable monomer in the synthesis of high-performance polymers such as polyamides and polyimides.[1] It also serves as an analytical reference standard. The efficiency of its use in these applications is fundamentally linked to its interaction with various solvents. Process parameters, including reaction kinetics, crystallization, and purification, are all governed by the extent to which this compound dissolves in a given medium. This guide, therefore, aims to provide a deep understanding of its solubility profile.

It is imperative to note that 4,4'-Methylenebis(2-methylaniline) is classified as a substance that may cause cancer and is associated with several hazard statements.[2][3][4] Therefore, all handling and experimental procedures must be conducted with appropriate personal protective equipment (PPE) in a well-ventilated environment, adhering to all relevant safety data sheet (SDS) protocols.

Theoretical Underpinnings of Solubility

The solubility of a solid solute in a liquid solvent is a thermodynamic equilibrium process. The extent of dissolution is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a fundamental, albeit simplified, guiding principle.[5]

For 4,4'-Methylenebis(2-methylaniline), its molecular structure dictates its solubility behavior:

-

Polar Moieties: The two primary amine (-NH₂) groups are polar and capable of acting as hydrogen bond donors. This suggests a potential for solubility in polar, protic solvents.

-

Nonpolar Backbone: The bulk of the molecule consists of two methyl-substituted benzene rings and a methylene bridge, which is predominantly nonpolar and hydrophobic. This large hydrocarbon structure favors solubility in nonpolar or moderately polar organic solvents.[6]

The overall solubility in a specific solvent is a balance between the energy required to break the solute's crystal lattice and solvate the individual molecules, and the energy released upon the formation of solute-solvent interactions. Aromatic amines, in general, tend to be more soluble in organic solvents than in water.[5]

Caption: Intermolecular forces governing solubility.

Predicted and Observed Solubility Profile

While extensive quantitative data is sparse, a qualitative and predictive solubility profile can be constructed from available literature and data on analogous compounds.

Water Solubility: The compound is consistently reported as insoluble in water.[2][3][7] A quantitative value of 0.016 g/L at approximately 24°C has been cited, confirming its very low aqueous solubility.[7] This is expected due to the large, nonpolar surface area of the molecule dominating the polar amine groups.

Organic Solvent Solubility:

The table below summarizes the observed and predicted solubility of 4,4'-Methylenebis(2-methylaniline) in various organic solvents. The predictions are based on the principle of "like dissolves like" and data from structurally similar aromatic diamines.[8][9]

| Solvent | Type | Predicted Solubility | Reported Qualitative Data |

| Toluene | Aromatic, Nonpolar | High | Soluble[7] |

| Chloroform | Halogenated | Medium to High | Slightly Soluble |

| Methanol | Polar, Protic | Medium | Slightly Soluble |

| Ethanol | Polar, Protic | Medium to High | Soluble[2][3] |

| Acetone | Polar, Aprotic | Medium to High | Soluble (for a similar compound)[10] |

| N,N-Dimethylformamide (DMF) | Polar, Aprotic | High | Generally a good solvent for polyamides/polyimides[6] |

| Dimethyl Sulfoxide (DMSO) | Polar, Aprotic | High | A strong organic solvent for a wide array of compounds[5] |

| Diethyl Ether | Ether, Nonpolar | Medium | Soluble (for a similar compound)[9] |

| Hexane | Aliphatic, Nonpolar | Low | Expected based on polarity mismatch |

Disclaimer: The predicted solubility levels are estimates and should be confirmed by empirical testing for any critical application.

Experimental Determination of Solubility

For precise and reliable data, experimental determination is paramount. The isothermal shake-flask method is a gold-standard technique. Below are detailed protocols for two common quantification methods.

Gravimetric Method

This method is straightforward and relies on accurately weighing the dissolved solute after solvent evaporation.

Caption: Workflow for solubility determination by the gravimetric method.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of 4,4'-Methylenebis(2-methylaniline) to a glass vial. The amount should be sufficient to ensure undissolved solid remains after equilibrium is reached.

-

Solvent Addition: Add a precise volume (e.g., 5 mL) of the desired organic solvent to the vial.

-

Equilibration: Seal the vial tightly to prevent solvent evaporation. Place it in an orbital shaker or on a magnetic stir plate in a temperature-controlled environment (e.g., 25°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is established.

-

Phase Separation: Remove the vial and allow the undissolved solid to settle. For finer particles, centrifugation may be necessary.

-

Sampling: Carefully withdraw a known volume (e.g., 1 mL) of the clear supernatant using a volumetric pipette. Filter the sample through a chemically inert syringe filter (e.g., PTFE) to remove any remaining micro-particles.

-

Weighing: Transfer the filtered aliquot to a pre-weighed, dry evaporating dish. Record the combined weight.

-

Evaporation: Gently evaporate the solvent in a fume hood or under a stream of nitrogen. Subsequently, place the dish in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.

-

Calculation: The solubility (S) in g/100 mL is calculated as follows: S = [(Weight of dish + residue) - (Weight of empty dish)] / (Volume of aliquot in mL) * 100

UV-Visible Spectrophotometry Method

This method is suitable for compounds that absorb UV or visible light and is often faster than the gravimetric method.

Step-by-Step Protocol:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of 4,4'-Methylenebis(2-methylaniline) of known concentrations in the chosen solvent.

-

Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max). Plot a graph of absorbance versus concentration to create a Beer-Lambert Law calibration curve.

-

Equilibration and Sampling: Prepare a saturated solution as described in steps 1-5 of the gravimetric method.

-

Dilution: Accurately dilute the filtered saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted sample at λ_max.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. The solubility (S) is then calculated by accounting for the dilution factor. S = (Concentration from curve) * (Dilution factor)

Computational Prediction of Solubility

In the absence of experimental data, computational models can provide valuable estimates of solubility. These methods are becoming increasingly powerful and are a cornerstone of modern drug discovery and materials science.

-

Group Contribution Methods (e.g., UNIFAC): These semi-empirical models estimate thermodynamic properties, including activity coefficients, based on the functional groups present in the solute and solvent molecules.[11]

-

Machine Learning Models: By training algorithms (e.g., Artificial Neural Networks, Support Vector Machines) on large datasets of known experimental solubilities, these models can predict the solubility of new compounds based on a set of calculated molecular descriptors.[1][2][3] Recent studies have shown that such models can achieve high accuracy, often close to the experimental noise of the training data.[2]

These predictive tools can be invaluable for initial solvent screening, prioritizing experiments, and gaining a deeper understanding of the physicochemical relationships that govern solubility.[11][12]

Conclusion

While a comprehensive public database of quantitative solubility for 4,4'-Methylenebis(2-methylaniline) in organic solvents remains elusive, a strong predictive and methodological framework can be established. This guide has elucidated the key molecular features that dictate its solubility, provided a predicted profile based on chemical principles and analogous compounds, and offered detailed, actionable protocols for its empirical determination. The balance between its polar amine functionalities and nonpolar aromatic structure suggests moderate to high solubility in many common organic solvents, particularly polar aprotic and aromatic solvents, with very limited solubility in water. For applications demanding precise solubility data, the experimental protocols outlined herein provide a reliable path to generating this critical information. As computational methods continue to advance, they will undoubtedly play an increasingly important role in the a priori prediction of solubility, accelerating research and development in the many fields that utilize this important chemical intermediate.

References

-

PubChem. 4,4'-Methylenebis(N-methylaniline). National Center for Biotechnology Information. [Link]

-

Palmer, D. S., Mitchell, J. B. O. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [Link]

-

Zhang, C., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics. [Link]

-

ResearchGate. (PDF) Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. [Link]

-

Sheridan, R. P. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

-

National Center for Biotechnology Information. 15th Report on Carcinogens: 4,4′-Methylenebis(2-chloroaniline). National Toxicology Program. [Link]

-

PubChem. 4,4'-Diamino-3,3'-dimethyldiphenylmethane. National Center for Biotechnology Information. [Link]

-

LookChem. Cas 19900-72-2, 4,4'-Methylenebis(2-ethyl-6-methylaniline). [Link]

-

mzCloud. 4 4 Methylenebis 2 methylaniline. [Link]

-

ACS Publications. Journal of Chemical & Engineering Data Vol. 44 No. 6. [Link]

-

IARC Publications. 4,4'-METHYLENEBIS(2-CHLOROANILINE) 1. Exposure Data. [Link]

-

IPCS INCHEM. 4,4'-Methylene Bis(2-Methylaniline) (IARC Summary & Evaluation, Supplement7, 1987). [Link]

-

PubChem. 4,4'-Methylenebis(2-isopropyl-6-methylaniline). National Center for Biotechnology Information. [Link]

-

MDPI. Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR- 1 H. [Link]

-

MDPI. Dual-Band Electrochromic Poly(Amide-Imide)s with Redox-Stable N,N,N',N'-Tetraphenyl-1,4-Phenylenediamine Segments. [Link]

-

Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 4,4'-Methylene Bis(2-Methylaniline) (IARC Summary & Evaluation, Supplement7, 1987) [inchem.org]

- 5. ptacts.uspto.gov [ptacts.uspto.gov]

- 6. mdpi.com [mdpi.com]

- 7. labsolu.ca [labsolu.ca]

- 8. 4,4'-Methylenebis(N-methylaniline) | C15H18N2 | CID 15735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. publications.iarc.who.int [publications.iarc.who.int]

- 10. Cas 19900-72-2,4,4'-Methylenebis(2-ethyl-6-methylaniline) | lookchem [lookchem.com]

- 11. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

A Spectroscopic Guide to 4,4'-Methylenebis(2-methylaniline): Structural Elucidation via NMR, IR, and MS

Abstract

This technical guide provides a detailed analysis of the spectroscopic data for 4,4'-Methylenebis(2-methylaniline) (CAS No. 838-88-0), a primary aromatic amine used as an analytical standard and known as a potential human carcinogen.[1][2] This document is intended for researchers, scientists, and professionals in drug development and materials science who require a comprehensive understanding of the structural characterization of this molecule. We will delve into the interpretation of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. While detailed experimental peak lists for NMR and IR are proprietary, this guide offers an expert-level prediction and interpretation of the expected spectra, grounded in fundamental principles, alongside a thorough analysis of available mass spectrometry data.

Introduction and Molecular Structure

4,4'-Methylenebis(2-methylaniline), also known as 4,4'-Diamino-3,3'-dimethyldiphenylmethane, is a diarylmethane compound with the molecular formula C₁₅H₁₈N₂.[3] Its structure consists of two 2-methylaniline moieties linked by a methylene bridge at the para position relative to the amino groups. This symmetrical arrangement is a key determinant of its spectroscopic signature. Understanding its structure is crucial for its use as a reference standard in analytical methods, such as for its determination in food packaging materials.[1]

The molecule's symmetry (a C₂ axis passing through the CH₂ group) means that the two aromatic rings are chemically equivalent, simplifying the expected NMR spectra. The numbering scheme used for the following spectroscopic assignments is presented below.

Caption: Molecular structure of 4,4'-Methylenebis(2-methylaniline).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. Due to the molecule's symmetry, a reduced number of signals is expected.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show five distinct signals corresponding to the chemically non-equivalent protons.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic H | ~6.8 - 7.0 | Doublet | 2H | H-5, H-5' |

| Aromatic H | ~6.6 - 6.8 | Doublet of Doublets | 2H | H-3, H-3' |

| Aromatic H | ~6.5 - 6.7 | Singlet (or narrow d) | 2H | H-1, H-1' |

| Methylene H | ~3.8 | Singlet | 2H | H-7 (CH₂) |

| Amine H | ~3.5 (broad) | Singlet (broad) | 4H | NH₂ |

| Methyl H | ~2.1 | Singlet | 6H | CH₃ |

Causality and Interpretation:

-

Aromatic Protons: The three distinct signals for the aromatic protons arise from their unique positions relative to the electron-donating amino (-NH₂) and methyl (-CH₃) groups. The -NH₂ group strongly shields ortho and para positions, shifting them upfield. The H-5 proton, being ortho to the bulky methylene bridge connection, will likely appear as a doublet. The H-3 proton, ortho to the methyl group and meta to the amino group, will show more complex splitting.

-

Methylene Protons: The two protons of the methylene bridge (C-7) are chemically equivalent and are expected to appear as a sharp singlet around 3.8 ppm, deshielded by the two adjacent aromatic rings.

-

Amine Protons: The protons of the two -NH₂ groups are equivalent and will typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Its chemical shift can be highly variable depending on the solvent, concentration, and temperature.

-

Methyl Protons: The six protons of the two equivalent methyl groups will give rise to a single, sharp singlet at a characteristic upfield position (~2.1 ppm).

Predicted ¹³C NMR Spectrum

Based on molecular symmetry, eight distinct signals are predicted in the ¹³C NMR spectrum.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |

| Aromatic C | ~143-145 | C-6, C-6' (C-NH₂) |

| Aromatic C | ~130-132 | C-4, C-4' (C-CH₂) |

| Aromatic C | ~128-130 | C-3, C-3' |

| Aromatic C | ~126-128 | C-5, C-5' |

| Aromatic C | ~120-122 | C-2, C-2' (C-CH₃) |

| Aromatic C | ~115-117 | C-1, C-1' |

| Methylene C | ~40-42 | C-7 (CH₂) |

| Methyl C | ~17-19 | CH₃ |

Causality and Interpretation:

-

Aromatic Carbons: The six unique carbon signals in the aromatic region reflect the substitution pattern. The carbons directly attached to the nitrogen (C-6) are expected to be the most downfield in the aromatic region due to the electronegativity of the nitrogen atom. The carbons bearing the methylene bridge (C-4) and the methyl groups (C-2) will also have distinct chemical shifts.

-

Aliphatic Carbons: The methylene bridge carbon (C-7) will appear in the aliphatic region, typically around 40-42 ppm. The methyl carbons will be the most upfield signal, appearing around 17-19 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 4,4'-Methylenebis(2-methylaniline) is expected to be dominated by absorptions from the N-H, C-H, and aromatic C=C bonds.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3500 | N-H Symmetric & Asymmetric Stretching | Primary Amine (-NH₂) |

| 3000 - 3100 | C-H Stretching | Aromatic C-H |

| 2850 - 2960 | C-H Stretching | Aliphatic C-H (CH₂, CH₃) |

| 1600 - 1620 | N-H Scissoring (Bending) | Primary Amine (-NH₂) |

| 1450 - 1550 | C=C Stretching | Aromatic Ring |

| 1250 - 1350 | C-N Stretching | Aromatic Amine |

| 800 - 880 | C-H Bending (Out-of-plane) | Substituted Benzene |

Interpretation: The most characteristic feature will be the pair of sharp peaks in the 3300-3500 cm⁻¹ region, which is indicative of the asymmetric and symmetric N-H stretching of a primary amine. The presence of both aromatic and aliphatic C-H stretches will also be clearly visible.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. Data from high-resolution mass spectrometry offers precise mass measurements.

-

Molecular Ion: The molecule has a nominal mass of 226 g/mol . In positive ion mode using electrospray ionization (ESI), the protonated molecule [M+H]⁺ is observed with high abundance at a measured m/z of 227.1542.

-

Fragmentation Analysis: The primary fragmentation pathway involves the cleavage of the benzylic C-C bond connecting the methylene bridge to one of the aromatic rings. This results in a highly stable resonance-stabilized cation.

| m/z (Observed) | Proposed Fragment Formula | Interpretation |

| 227.1542 | [C₁₅H₁₉N₂]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 211 | [C₁₅H₁₅N]⁺ | Loss of NH₂ radical |

| 120.0808 | [C₈H₁₀N]⁺ | Cleavage of the methylene bridge, forming a methyl-aminobenzyl cation. |

Interpretation: The base peak in the MS/MS spectrum is often the fragment at m/z 120, corresponding to the [H₂N(CH₃)C₆H₃CH₂]⁺ ion. This fragment's high stability is a driving force for the fragmentation and is a key identifier for this class of compounds.

Experimental Protocols & Workflow

The following are generalized protocols for obtaining the spectroscopic data discussed.

General Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 4,4'-Methylenebis(2-methylaniline) in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse program. Typically, 8-16 scans are sufficient.

-

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) may be required due to the low natural abundance of ¹³C.

-

-

Data Processing: Perform Fourier transformation, phase correction, and baseline correction on the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

General Protocol for FTIR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample (~1 mg) with ~100 mg of dry KBr powder and pressing the mixture into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Sample Scan: Place the sample in the IR beam path and record the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

General Protocol for Mass Spectrometry (LC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Chromatography: Inject the sample into a Liquid Chromatography (LC) system, typically with a C18 reverse-phase column, to separate it from any impurities.

-

Ionization: The eluent from the LC is directed into an ESI or APCI source of the mass spectrometer to generate gas-phase ions.

-

Mass Analysis:

-

Acquire a full scan mass spectrum to identify the molecular ion [M+H]⁺.

-

Perform tandem MS (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a fragment ion spectrum.

-

-

Data Analysis: Analyze the resulting mass spectra to determine the m/z of the parent and fragment ions.

Caption: General workflow for spectroscopic analysis.

Conclusion

The structural characterization of 4,4'-Methylenebis(2-methylaniline) is reliably achieved through a combination of NMR, IR, and mass spectrometry. The molecule's symmetry is a defining feature that simplifies its NMR spectra, resulting in eight unique carbon signals and five primary proton signals (excluding the amine protons). IR spectroscopy confirms the presence of primary amine and aromatic functionalities. High-resolution mass spectrometry corroborates the molecular formula and reveals a characteristic fragmentation pattern dominated by the cleavage of the methylene bridge. This guide provides a predictive framework for researchers to interpret the spectroscopic data of this compound, facilitating its accurate identification and use in scientific applications.

References

-

PubChem. (n.d.). 4,4'-Diamino-3,3'-dimethyldiphenylmethane. National Center for Biotechnology Information. Retrieved from [Link]

-

HighChem LLC. (2025). 4 4 Methylenebis 2 methylaniline. mzCloud. Retrieved from [Link]

-

IARC. (1987). 4,4'-METHYLENE BIS(2-METHYLANILINE) (Group 2B). IARC Monographs, Supplement 7. Retrieved from [Link]

-

MassBank. (2020). 4,4'-Methylenebis(2-methylaniline). MassBank of North America (MoNA). Retrieved from [Link]

-

PubChem. (n.d.). 4,4'-Methylenebis(2-methylaniline). National Center for Biotechnology Information. Retrieved from [Link]

Sources

health and safety information for 4,4'-Methylenebis(2-methylaniline)

An In-Depth Technical Guide to the Health and Safety of 4,4'-Methylenebis(2-methylaniline)

Authored for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive health and safety framework for handling 4,4'-Methylenebis(2-methylaniline) (CAS No. 838-88-0) in a laboratory or research setting. As a Senior Application Scientist, the causality behind each procedural recommendation is emphasized to ensure a culture of safety built on scientific understanding rather than mere compliance. The protocols herein are designed as self-validating systems to protect personnel and the environment.

Section 1: Chemical Identity and Physical Properties

4,4'-Methylenebis(2-methylaniline), also known as 4,4'-Diamino-3,3'-dimethyldiphenylmethane or 4,4'-Methylenedi-o-toluidine, is an aromatic amine.[1][2] Its physical and chemical characteristics are crucial for understanding its potential for exposure and for designing appropriate handling controls.

| Property | Value | Source(s) |

| CAS Number | 838-88-0 | [3] |

| Molecular Formula | C₁₅H₁₈N₂ | [1][3] |

| Molecular Weight | 226.32 g/mol | [1][2][3] |

| Appearance | Yellow to yellowish solid or powder | [1] |

| Melting Point | 155-157°C | [3] |

| Boiling Point | 230-235°C at 5.3 hPa | [3] |

| Solubility | 0.016 g/L in water at 23.7°C (practically insoluble) | [3] |

Section 2: Hazard Identification and Toxicological Profile

The primary hazard associated with 4,4'-Methylenebis(2-methylaniline) is its classification as a suspected human carcinogen, supported by robust animal data.[2][4] Understanding the full toxicological profile is essential for risk assessment.

GHS Hazard Classification

The substance is classified under the Globally Harmonized System (GHS) with the following primary hazards:

| Pictogram | GHS Code | Hazard Statement | Source(s) |

| GHS08 | H351 : Suspected of causing cancer. | [5][6][7] | |

| GHS07 | H302 : Harmful if swallowed. | [6][7][8] | |

| H315 : Causes skin irritation. | [7][8] | ||

| H319 : Causes serious eye irritation. | [7][8] | ||

| H335 : May cause respiratory irritation. | [8] | ||

| GHS09 | H410 : Very toxic to aquatic life with long lasting effects. | [5][6][7] |

Carcinogenicity

The International Agency for Research on Cancer (IARC) has classified 4,4'-Methylenebis(2-methylaniline) as Group 2B: Possibly carcinogenic to humans .[2][4][9] This evaluation is based on the following:

-

Sufficient evidence in experimental animals: Oral administration studies in rats and dogs resulted in high incidences of hepatocellular carcinomas.[4] Neoplasms of the lung, mammary gland, and skin were also observed in rats.[4]

-